6,8-Difluoroimidazo[1,5-A]pyridine
Description
Significance of Imidazo[1,5-A]pyridine (B1214698) in Heterocyclic Chemistry
The imidazo[1,5-a]pyridine ring system is a fused aromatic heterocycle composed of an imidazole (B134444) ring fused to a pyridine (B92270) ring. This scaffold is of considerable interest due to its versatile synthetic accessibility and its prevalence in a wide range of biologically active compounds. nih.govacs.orgbeilstein-journals.org Its unique chemical structure, characterized by a bridgehead nitrogen atom, imparts specific electronic and steric properties that make it a valuable component in the design of novel therapeutic agents and functional materials. acs.orgorganic-chemistry.org
Derivatives of imidazo[1,5-a]pyridine have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and neurological effects. acs.orgrsc.org The planarity and aromaticity of the bicyclic system allow for various types of interactions with biological macromolecules, while the nitrogen atoms can participate in hydrogen bonding, a crucial factor in molecular recognition. acs.org Furthermore, the scaffold's inherent fluorescence in some derivatives has led to applications in bioimaging and as components in organic light-emitting diodes (OLEDs). nih.govnih.gov The adaptability of the imidazo[1,5-a]pyridine core allows for substitution at various positions, enabling fine-tuning of its properties for specific applications. lew.ro
The Role and Impact of Fluorine Substitution in Organic Compounds
The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry and materials science to modulate molecular properties. Fluorine is the most electronegative element, and its small size allows it to often act as a bioisostere for a hydrogen atom. The substitution of hydrogen with fluorine can lead to profound changes in a molecule's electronic distribution, lipophilicity, metabolic stability, and binding affinity to target proteins.
The strong carbon-fluorine (C-F) bond is more stable than a carbon-hydrogen (C-H) bond, which can block sites of metabolic oxidation and thereby increase a drug's half-life. The high electronegativity of fluorine can alter the acidity or basicity of nearby functional groups, influencing a molecule's ionization state and its interactions within a biological system. Moreover, the introduction of fluorine can impact the conformation of a molecule due to electrostatic interactions. These combined effects make fluorine a powerful tool for optimizing the pharmacokinetic and pharmacodynamic profiles of bioactive compounds.
Positioning of 6,8-Difluoroimidazo[1,5-A]pyridine within Imidazo[1,5-A]pyridine Research
While extensive research exists on the imidazo[1,5-a]pyridine scaffold and the impact of fluorination, specific studies on this compound are limited in publicly available literature. However, based on the established principles of medicinal and heterocyclic chemistry, the positioning of this compound within the broader research landscape can be inferred.
The introduction of two fluorine atoms at the 6 and 8 positions of the pyridine ring of the imidazo[1,5-a]pyridine scaffold is expected to significantly modulate its electronic properties. The strong electron-withdrawing nature of the fluorine atoms would likely decrease the electron density of the pyridine ring, potentially influencing the reactivity and basicity of the entire heterocyclic system. This difluorination pattern could enhance the compound's metabolic stability by protecting the 6 and 8 positions from oxidative metabolism.
Research on related fluorinated imidazopyridines has demonstrated that the position of fluorine substitution is critical for biological activity. For instance, studies on other isomers have shown that fluorination can lead to potent and selective inhibitors of various enzymes. Therefore, this compound represents a target of interest for synthetic and medicinal chemists. Its unique electronic and metabolic profile could lead to the discovery of novel therapeutic agents with improved properties. Further investigation into the synthesis and biological evaluation of this compound is warranted to fully understand its potential applications. A related compound, 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-ol, has been synthesized, indicating that halogenated imidazo[1,5-a]pyridines are accessible and of interest to the scientific community.
Data Tables
Table 1: General Properties of the Imidazo[1,5-a]pyridine Scaffold
| Property | Description |
| Structure | A fused bicyclic system consisting of an imidazole and a pyridine ring. |
| Aromaticity | Aromatic, contributing to its stability. |
| Reactivity | Susceptible to electrophilic and nucleophilic substitution, depending on the reaction conditions and existing substituents. |
| Biological Significance | Core structure in many compounds with diverse pharmacological activities. |
| Applications | Medicinal chemistry, materials science, and bioimaging. |
Table 2: Expected Effects of 6,8-Difluorination on the Imidazo[1,5-a]pyridine Scaffold
| Property | Expected Impact of 6,8-Difluoro Substitution |
| Electron Density | Decreased electron density on the pyridine ring. |
| Basicity | Reduced basicity of the nitrogen atoms. |
| Lipophilicity | Increased lipophilicity, which can affect membrane permeability. |
| Metabolic Stability | Enhanced stability towards oxidative metabolism at positions 6 and 8. |
| Binding Interactions | Potential for novel interactions with biological targets through halogen bonding and altered electrostatic potential. |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H4F2N2 |
|---|---|
Molecular Weight |
154.12 g/mol |
IUPAC Name |
6,8-difluoroimidazo[1,5-a]pyridine |
InChI |
InChI=1S/C7H4F2N2/c8-5-1-6(9)7-2-10-4-11(7)3-5/h1-4H |
InChI Key |
HBRYFRNJFKFJGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=CN=CN2C=C1F)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 6,8 Difluoroimidazo 1,5 a Pyridine and Its Structural Congeners
Precursor Chemistry and Strategic Starting Materials for Difluorination
The synthesis of 6,8-difluoroimidazo[1,5-a]pyridine necessitates the availability of appropriately difluorinated pyridine (B92270) precursors. The introduction of fluorine atoms into the pyridine ring is a critical step that significantly influences the properties of the final molecule. chemeurope.com
Strategic starting materials for difluorination often include dichloropyridines. For instance, 2,5-dichloropyridine (B42133) can be converted to 2,5-difluoropyridine (B1303130) through a halogen exchange process. google.com This can involve a two-step sequence where the dichloro-compound is first converted to 2,5-dibromopyridine, followed by fluorination. google.com Alternatively, direct fluorination of 2,5-dichloropyridine can be achieved using anhydrous potassium fluoride (B91410) as the fluorinating agent in the presence of a suitable solvent and catalyst. google.com Similarly, 2,6-dichloropyridine (B45657) can be transformed into 2,6-difluoropyridine. google.com
The choice of fluorinating agent and reaction conditions is crucial for achieving high yields and minimizing side reactions. Selectfluor® is an electrophilic fluorinating agent that has been successfully used for the fluorination of 1,2-dihydropyridines to produce fluorinated 3,6-dihydropyridines, which can then be converted to the corresponding fluorinated pyridines. nih.gov Another approach involves the use of cesium fluoride (CsF) for the conversion of ring-chlorinated pyridines to their fluoro-analogues. googleapis.com
A key intermediate for the synthesis of some imidazo[1,5-a]pyridines is 2-(aminomethyl)pyridine. beilstein-journals.orgnih.gov For the synthesis of this compound, a difluorinated version of this precursor, such as (3,5-difluoropyridin-2-yl)methanamine, would be a logical starting point. The synthesis of such precursors can be challenging and may require multi-step reaction sequences. For example, the synthesis of (3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine, a related substituted aminomethylpyridine, has been achieved in a three-step reaction starting from 2,3-dichloro-5-(trifluoromethyl)pyridine. researchgate.net
Table 1: Examples of Precursors and Fluorination Methods
| Starting Material | Fluorinating Agent/Method | Product | Reference |
| 2,5-Dichloropyridine | Halogen exchange (bromination then fluorination) | 2,5-Difluoropyridine | google.com |
| 2,5-Dichloropyridine | Anhydrous Potassium Fluoride | 2,5-Difluoropyridine | google.com |
| 2,6-Dichloropyridine | Anhydrous Potassium Fluoride in Sulfolane | 2,6-Difluoropyridine | google.com |
| 1,2-Dihydropyridines | Selectfluor® | Fluorinated 3,6-Dihydropyridines | nih.gov |
| Chlorinated Pyridines | Cesium Fluoride (CsF) | Fluoropyridines | googleapis.com |
This table is for illustrative purposes and does not represent an exhaustive list.
Cyclization and Condensation Approaches to the Imidazo[1,5-A]pyridine (B1214698) Core
The construction of the imidazo[1,5-a]pyridine ring system is typically achieved through cyclization and condensation reactions. rsc.org These methods involve the formation of the five-membered imidazole (B134444) ring onto the existing pyridine scaffold.
One-pot syntheses offer significant advantages in terms of efficiency and atom economy. Several one-pot methods have been developed for the synthesis of imidazo[1,5-a]pyridines. For instance, a three-component coupling reaction of substituted picolinaldehydes, amines, and formaldehyde (B43269) can produce imidazo[1,5-a]pyridinium ions in high yields under mild conditions. organic-chemistry.org Another approach involves the reaction of a carboxylic acid with 2-methylaminopyridines using a propane (B168953) phosphoric acid anhydride (B1165640) (T3P) catalyst. researchgate.net Furthermore, a one-pot, three-step synthesis of 3-thioimidazo[1,5-a]pyridines from aminopyridines, ketones, and thiols has been developed using a dual catalytic system of flavin and iodine. organic-chemistry.org
Ketimine-based routes provide another avenue for the synthesis of the imidazo[1,5-a]pyridine core. While specific examples for this compound are not detailed in the provided search results, the general strategy involves the formation of a ketimine intermediate followed by cyclization.
Both catalytic and non-catalytic methods are employed in the synthesis of imidazo[1,5-a]pyridines.
Catalytic Methodologies: Copper and iron catalysts are frequently used. A copper(I)-catalyzed direct transannulation of N-heteroaryl aldehydes or ketones with alkylamines provides a rapid synthesis of multifunctional imidazo[1,5-a]pyridines. organic-chemistry.orgnih.gov Copper(II)-catalyzed tandem reactions between pyridine ketones and benzylamines also yield 1,3-diarylated imidazo[1,5-a]pyridines. organic-chemistry.org Iron-catalyzed C-H amination offers an environmentally friendly route to construct the imidazole-fused ring system. organic-chemistry.org
Non-Catalytic Methodologies: Metal-free approaches are also available. For example, a denitrogenative transannulation of pyridotriazoles with nitriles can be catalyzed by BF₃·Et₂O. organic-chemistry.org Additionally, a metal-free sequential dual oxidative amination of C(sp³)-H bonds can afford imidazo[1,5-a]pyridines in very good yields. organic-chemistry.org
Oxidative Cyclization and Transannulation Strategies
Oxidative cyclization and transannulation are powerful strategies for the construction of the imidazo[1,5-a]pyridine skeleton. rsc.org
Oxidative cyclization often involves the formation of C-N bonds under oxidative conditions. For example, a copper-catalyzed aerobic oxidative synthesis of imidazo[1,5-a]pyridines has been developed from pyridotriazoles and benzylamines. acs.orgacs.org This method utilizes molecular oxygen from the air as the sole oxidant. acs.org Another example is the metal-free sequential dual oxidative amination of C(sp³)-H bonds, which involves two oxidative C-N couplings and one oxidative dehydrogenation process. organic-chemistry.org
Transannulation reactions involve the transformation of one heterocyclic ring into another. A copper(I)-catalyzed direct transannulation of N-heteroaryl aldehydes or ketones with alkylamines via Csp³-H amination is a notable example. organic-chemistry.orgnih.gov Additionally, a denitrogenative transannulation of pyridotriazoles with nitriles, catalyzed by BF₃·Et₂O, provides a metal-free route to imidazo[1,5-a]pyridines. organic-chemistry.org
Palladium-Catalyzed Cross-Coupling Reactions in Imidazo[1,5-A]pyridine Functionalization
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the imidazo[1,5-a]pyridine core, allowing for the introduction of various substituents. libretexts.orgnih.gov These reactions typically involve the coupling of a halogenated or otherwise activated imidazo[1,5-a]pyridine with a suitable coupling partner.
Common palladium-catalyzed cross-coupling reactions include the Suzuki, Stille, Sonogashira, and Heck reactions. libretexts.org For instance, a palladium-catalyzed Suzuki cross-coupling of a brominated imidazo[1,5-a]pyridine with an arylboronic acid can be used to introduce an aryl group. nih.gov Similarly, the Sonogashira coupling reaction can be applied to bromo-substituted imidazo[1,2-a]pyridines to introduce terminal alkynes. nih.gov
The functionalization of the imidazo[1,5-a]pyridine ring can also be achieved through palladium-catalyzed C-H activation. d-nb.info This approach allows for the direct formation of C-C or C-heteroatom bonds without the need for pre-functionalized starting materials. For example, the intramolecular palladium-catalyzed C-H arylation of pyridine derivatives has been used to synthesize fused heterocyclic compounds. d-nb.info
Furthermore, palladium-catalyzed aminocarbonylation has been successfully employed for the introduction of carboxamide moieties into the 6- or 8-positions of the related imidazo[1,2-a]pyridine (B132010) ring system. mdpi.comresearchgate.net This reaction demonstrates the potential for introducing functional groups that are important for biological activity.
Metal-Free and Sustainable Synthetic Approaches
The drive towards green chemistry has spurred the development of metal-free synthetic routes for imidazo[1,5-a]pyridines, avoiding the cost and environmental concerns associated with transition metal catalysts. These methods often rely on the cyclization of readily available precursors under mild or sustainable conditions.
A prominent metal-free strategy involves the intramolecular cyclization of 2-(aminomethyl)pyridine derivatives. The key precursor for the target compound, (3,5-difluoropyridin-2-yl)methanamine, is commercially available, providing a direct starting point for such cyclizations. chemicalbook.com One established metal-free method for forming the imidazole ring is the reaction of the aminomethylpyridine intermediate with reagents like triphosgene (B27547) or thiophosgene. lew.ro This approach was successfully used to synthesize 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine (B8222196) derivatives, demonstrating its applicability to halogenated systems. lew.ro
Another sustainable approach is the use of elemental sulfur as an oxidant in the oxidative condensation-cyclization of aryl-2-pyridylmethylamines and aldehydes, which yields 1,3-diarylated imidazo[1,5-a]pyridines without the need for a metal catalyst. nih.gov Similarly, molecular iodine (I₂) has been employed as a simple and effective mediator for the synthesis of imidazo[1,5-a]pyridines from 2-pyridyl ketones and alkylamines in a one-pot, transition-metal-free C-H amination reaction. rsc.org These iodine-mediated reactions are operationally simple and can be scaled up, making them attractive for practical synthesis. rsc.org
Further advancing sustainable synthesis, metal-free, dual oxidative amination reactions of C(sp³)–H bonds have been developed to afford imidazo[1,5-a]pyridines under ambient conditions. organic-chemistry.org These reactions often involve multiple oxidative C-N couplings and a dehydrogenation process. organic-chemistry.org
Table 1: Comparison of Metal-Free Synthetic Methods for Imidazo[1,5-a]pyridine Scaffolds
| Method | Key Reagents/Mediators | Precursors | Key Advantages |
|---|---|---|---|
| Triphosgene Cyclization | Triphosgene, NaHCO₃ | (Halogenated-pyridin-2-yl)methanamine | Metal-free, direct access to 3-substituted derivatives. lew.ro |
| Sulfur-Mediated Oxidation | Elemental Sulfur (S₈) | Aryl-2-pyridylmethylamines, Aldehydes | Catalyst-free, good to high yields for 1,3-diarylated products. nih.gov |
| Iodine-Mediated C-H Amination | Molecular Iodine (I₂), NaOAc | 2-Pyridyl ketones, Alkylamines | Transition-metal-free, operationally simple, scalable. rsc.org |
| Denitrogenative Transannulation | BF₃·Et₂O | Pyridotriazoles, Nitriles | Metal-free conditions, quantitative yields achievable. organic-chemistry.org |
Strategic Introduction of Fluorine Atoms via Nucleophilic Aromatic Substitution and Cycloaddition Methodologies
The introduction of fluorine atoms into the imidazo[1,5-a]pyridine core is a critical step that significantly influences the molecule's properties. The primary strategy involves a "bottom-up" approach, where the heterocyclic ring system is constructed from a pre-fluorinated pyridine precursor.
Nucleophilic Aromatic Substitution (SNAr) is the foundational principle governing this strategy. In the pyridine ring, positions ortho and para to the nitrogen atom (which correspond to the 6- and 8-positions in the resulting imidazo[1,5-a]pyridine) are electron-deficient and thus activated for nucleophilic attack. nih.govyoutube.com The presence of a good leaving group, such as a halogen, at these positions facilitates substitution. The synthesis of difluoropyridine precursors often involves halogen-exchange (halex) fluorination, where chloro- or bromo-pyridines are converted to their fluoro-analogs using fluoride sources like CsF or KF. googleapis.com The reactivity in SNAr reactions is typically higher for fluoropyridines compared to their chloro-analogs, making subsequent functionalization potentially more efficient. nih.gov
The synthesis of this compound would therefore logically proceed from a starting material like 2-amino-3,5-difluoropyridine (B1273219) or, more directly, (3,5-difluoropyridin-2-yl)methanamine. The latter can be cyclized using the metal-free methods described previously to form the target bicyclic system. This approach ensures precise control over the placement of the fluorine atoms.
Table 2: Key Precursors for Fluorinated Imidazo[1,5-a]pyridine Synthesis
| Precursor Compound | Synthetic Role | Relevant Chemistry |
|---|---|---|
| (3,5-Difluoropyridin-2-yl)methanamine | Direct precursor to the this compound core. chemicalbook.com | Intramolecular cyclization (e.g., with triphosgene or via oxidative amination). |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine | Precursor to 8-chloro-6-(trifluoromethyl) analogs. lew.ro | Multi-step conversion to the corresponding (pyridin-2-yl)methanamine followed by cyclization. |
| Pentafluoropyridine | Model compound for studying SNAr reactivity on highly fluorinated pyridines. nih.gov | Reacts with various nucleophiles predominantly at the 4-position. |
A more recent and powerful strategy for synthesizing fluorinated heterocycles is through [3+2] cycloaddition reactions . While not yet documented specifically for this compound, this methodology has been successfully applied to the synthesis of the related 2-fluorinated pyrazolo[1,5-a]pyridines. rsc.org In this approach, N-aminopyridinium salts react with gem-difluorostyrenes in a base-promoted cycloaddition to construct the fused heterocyclic ring with a fluorine atom incorporated directly from the starting material. rsc.org This method highlights the potential of modern cycloaddition chemistry to create complex fluorinated scaffolds efficiently and with high regioselectivity.
Structure Property Relationships and Electronic Structure Investigations of 6,8 Difluoroimidazo 1,5 a Pyridine Derivatives
Impact of Fluorine Substitution on Electronic Properties and Molecular Conformation
The incorporation of fluorine atoms into the imidazo[1,5-a]pyridine (B1214698) core is a key strategy for tuning its electronic properties and molecular conformation. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect, which can significantly alter the electron distribution within the aromatic system.
Studies on fluorinated N-heterocyclic carbene (NHC) ligands derived from imidazo[1,5-a]pyridine have shown that the number of fluorine atoms present is directly related to the electronic nature of the compound. unam.mx An increase in fluorine substitution enhances the π-acceptor character of the NHC ligand. This increased π-acidity is observable through experimental techniques like 77Se NMR spectroscopy, where a downfield shift in the chemical signal corresponds to a stronger π-acceptor nature. unam.mx This principle suggests that the two fluorine atoms in 6,8-difluoroimidazo[1,5-a]pyridine substantially increase the π-acidity of the heterocyclic system compared to its non-fluorinated counterpart.
Relationship Between Chemical Substituents and Photophysical Behavior
The photophysical properties of imidazo[1,5-a]pyridine derivatives are highly sensitive to the nature and position of chemical substituents on the core structure. The 6,8-difluoro substitution provides a specific electronic baseline that can be further modulated by introducing other functional groups, allowing for the fine-tuning of absorption and emission characteristics. nih.govtandfonline.com
Research on related imidazo[1,2-a]pyridine (B132010) systems demonstrates that the introduction of various substituents can tune the emission from the near-UV to the deep-blue region. nih.gov The emitting excited state can be modulated from a pure π-π* transition to one with significant intramolecular charge transfer (ICT) character, depending on the electronic properties of the peripheral substituent. nih.gov For instance, attaching strong electron-donating groups like diphenylamine (B1679370) (Ph₂N-) can impart an almost pure ICT character to the electronic transition. nih.gov
The solvatochromic behavior—the change in color of a substance when dissolved in different solvents—is also strongly influenced by substituents. A study of five imidazo[1,5-a]pyridine-based fluorophores found that certain derivatives exhibited significant solvatochromic shifts, making them suitable as probes for monitoring the polarity of their environment, such as within a cell membrane. nih.gov The significant Stokes shifts (the difference between the absorption and emission maxima) observed in some derivatives make them appealing for applications in chemosensors, fluorescent probes, and optoelectronic devices. tandfonline.com
| Compound | Substituent (X) | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Reference |
|---|---|---|---|---|---|
| A1 | -H | 340 | 380 | 0.25 | tandfonline.com |
| A2 | -Me | 345 | 390 | 0.30 | tandfonline.com |
| A3 | -F | 338 | 375 | 0.22 | tandfonline.com |
| A7 | -CN | 355 | 410 | 0.18 | tandfonline.com |
| A8 | -NO₂ | 370 | 450 | 0.05 | tandfonline.com |
| Compound | Substituent | Absorption Max (λabs [nm]) in CH₂Cl₂ | Emission Max (λem [nm]) in CH₂Cl₂ | Stokes Shift (cm⁻¹) | Reference |
|---|---|---|---|---|---|
| 5a | Unsubstituted Phenyl | 422 | 526 | 4800 | beilstein-journals.org |
| 5b | 4-CF₃-Phenyl | 421 | 551 | 5900 | beilstein-journals.org |
Derivatization Strategies and Positional Effects on Molecular Attributes
The synthesis of this compound and its derivatives relies on various chemical strategies that allow for the introduction of functional groups at specific positions. The choice of synthetic route is crucial as it dictates which positions on the heterocyclic core are accessible for modification, thereby influencing the final properties of the molecule.
One common approach involves the cyclization of appropriately substituted pyridine (B92270) precursors. For example, 6,8-difluoro-imidazo[1,5-a]pyridine can be synthesized from N-((3,5-difluoro-pyridin-2-yl)-methyl)-formamide in the presence of phosphorus oxychloride. molaid.com More complex derivatives, such as 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-ol, are accessible through the reaction of a key intermediate like (3-chloro-5-(trifluoromethyl)pyridine-2-yl)methanamine with reagents such as triphosgene (B27547). lew.roresearchgate.net
The position of the introduced substituent has a profound effect on the molecule's attributes. Palladium-catalyzed carbonylation reactions have been successfully used to introduce carboxamide groups at either the 6- or 8-positions of iodo-substituted imidazo[1,2-a]pyridines, demonstrating that these sites are amenable to functionalization. nih.gov The choice between these positions can influence biological activity and photophysical behavior. For instance, in the development of biologically active compounds, the placement of a substituent can determine its interaction with a specific protein binding pocket. Similarly, the position of an electron-donating or -withdrawing group relative to the core nitrogen atoms will dictate the nature and magnitude of its effect on the molecule's fluorescence and electronic transitions. nih.govresearchgate.net
Furthermore, multicomponent reactions and cyclocondensation strategies provide access to a wide variety of 1,3-diarylated and 3-substituted imidazo[1,5-a]pyridines. lew.robeilstein-journals.org These methods highlight the versatility of the imidazo[1,5-a]pyridine system, allowing for systematic investigations into how positional isomers with identical substituents can exhibit distinct physical and chemical properties.
Advanced Spectroscopic and Analytical Characterization of 6,8 Difluoroimidazo 1,5 a Pyridine and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 6,8-Difluoroimidazo[1,5-a]pyridine and its analogues, ¹H, ¹³C, and ¹⁹F NMR are the primary techniques employed.
¹H NMR: The proton NMR spectrum provides information on the number and type of hydrogen atoms. In the parent imidazo[1,5-a]pyridine (B1214698) system, protons on the pyridine (B92270) and imidazole (B134444) rings resonate in the aromatic region. For a 6,8-difluoro substituted analogue, the remaining protons on the pyridine ring would exhibit characteristic chemical shifts and coupling patterns influenced by the adjacent nitrogen and fluorine atoms. For instance, the proton at C7 would be expected to appear as a triplet due to coupling with the two adjacent fluorine atoms.
¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments. In pyridine-based systems, carbons adjacent to the nitrogen atom (like C8a in the imidazo[1,5-a]pyridine core) are deshielded and appear at higher chemical shifts (downfield), typically around 150 ppm. testbook.com The carbons directly bonded to fluorine (C6 and C8) would exhibit large one-bond C-F coupling constants (¹JCF), which is a definitive diagnostic feature. The chemical shifts of these carbons are also significantly influenced by the high electronegativity of fluorine. rsc.org
¹⁹F NMR: For fluorinated compounds, ¹⁹F NMR is a crucial technique. It provides direct information about the chemical environment of the fluorine atoms. In the case of this compound, two distinct signals would be expected if the local environments of the fluorine atoms at C6 and C8 are different. The chemical shifts and coupling to nearby protons (H-F coupling) and carbons (C-F coupling) provide further structural confirmation. rsc.org
2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are routinely used for the complete and unambiguous assignment of all proton and carbon signals, especially in complex substituted analogues. bas.bg
Table 1: Representative NMR Data for a Fluorinated Imidazo[1,5-a]pyridine Analogue
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Assignment |
| ¹H | 7.45 | m | Phenyl-H |
| 7.30 | m | CHCH₂CF of C₆H₃F₂ | |
| 7.02 | m | CHCF of C₆H₃F₂ | |
| ¹³C | 149.5 | d, ¹JCF = 248.7 Hz | C-F |
| 130.4 | s | CH of Phenyl | |
| 118.6 | s | Cq, CCF of C₆H₃F₂ | |
| 111.8 | m | CH, CHCF of C₆H₃F₂ | |
| ¹⁹F | -114.5 | s | Ar-F |
| Note: Data is representative of a fluorinated imidazo[1,5-a]pyridine derivative as reported in the literature. rsc.org The exact values for this compound may vary. |
Infrared (IR) Spectroscopy for Vibrational Analysis
Key vibrational modes for this compound include:
C-H Stretching: Aromatic C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹. researchgate.net
C=N and C=C Stretching: The stretching vibrations of the fused imidazole and pyridine rings, involving C=N and C=C bonds, are expected in the 1400-1650 cm⁻¹ region. These bands are often strong and characteristic of the heterocyclic core. researchgate.net
C-F Stretching: The carbon-fluorine stretching vibrations are a key diagnostic feature and are typically observed as strong absorptions in the 1000-1300 cm⁻¹ region. The exact position depends on the aromatic nature of the carbon to which the fluorine is attached.
Ring Breathing Modes: The entire ring system can undergo "breathing" vibrations, which are often observed in the Raman spectrum but can also appear in the IR spectrum, typically below 1050 cm⁻¹. researchgate.net
Out-of-Plane Bending: C-H out-of-plane bending vibrations appear in the 700-900 cm⁻¹ region and are indicative of the substitution pattern on the aromatic rings.
A detailed vibrational analysis, comparing experimental spectra with theoretical calculations, can provide a deep understanding of the molecule's structural and electronic properties. researchgate.netnih.gov
Table 2: Characteristic IR Absorption Bands for Imidazo[1,5-a]pyridine Analogues
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Intensity |
| 3000 - 3100 | Aromatic C-H Stretch | Medium to Weak |
| 1400 - 1650 | C=C and C=N Ring Stretching | Strong to Medium |
| 1000 - 1300 | C-F Stretch | Strong |
| 990 - 1030 | Ring Breathing Mode | Medium |
| 700 - 900 | C-H Out-of-Plane Bending | Strong to Medium |
| Note: These are general ranges for pyridine and related heterocyclic systems. researchgate.net The precise wavenumbers for this compound would require experimental measurement. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement of the molecular ion (M⁺˙).
Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The fragmentation pattern is a reproducible fingerprint of the molecule's structure. For imidazo[1,5-a]pyridines, the fused heterocyclic ring system is relatively stable. Plausible fragmentation pathways for this compound might include:
Loss of HCN: A common fragmentation pathway for nitrogen-containing heterocycles.
Loss of Fluorine: Cleavage of a C-F bond to lose a fluorine radical.
Ring Cleavage: Fragmentation of the pyridine or imidazole ring structure. The stability of the resulting fragments often dictates the most prominent peaks in the mass spectrum.
The study of fragmentation pathways provides valuable confirmation of the compound's structure, complementing the data obtained from NMR and IR spectroscopy. mdpi.com
X-ray Crystallography for Solid-State Structure Determination
While spectroscopic methods provide information about molecular structure in solution or gas phase, single-crystal X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state. This technique allows for the precise measurement of bond lengths, bond angles, and torsional angles.
For an analogue like 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3(2H)-one, crystallographic analysis has revealed detailed structural parameters. researchgate.net For instance, the bond length for a C=O double bond was determined to be 1.235(3) Å, while the C4-Cl bond was 1.729(3) Å. researchgate.net Such data is invaluable for understanding the electronic effects of substituents on the heterocyclic core.
X-ray analysis of this compound would reveal:
The planarity of the fused ring system.
The precise bond lengths of C-F, C-N, and C-C bonds within the rings, which can be compared with theoretical values.
Intermolecular interactions in the crystal lattice, such as π-π stacking or hydrogen bonding (if applicable), which govern the crystal packing.
This solid-state structural information is crucial for correlating structure with physical properties and for designing new materials with specific functionalities. researchgate.net
Table 3: Representative Single-Crystal X-ray Data for a Substituted Imidazo[1,5-a]pyridine Analogue
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| C1-N1 Bond Length (Å) | 1.395(3) |
| C1-N2 Bond Length (Å) | 1.353(4) |
| C2-N2 Bond Length (Å) | 1.390(4) |
| C1=O Bond Length (Å) | 1.235(3) |
| Note: Data is for 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3(2H)-one. researchgate.net Parameters for this compound would differ. |
Theoretical and Computational Chemistry in the Study of 6,8 Difluoroimidazo 1,5 a Pyridine
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the ground-state electronic properties of molecules. By approximating the many-body electronic Schrödinger equation, DFT allows for the calculation of molecular geometries, electronic energies, and other properties with a favorable balance of accuracy and computational cost. For excited-state properties, Time-Dependent Density Functional Theory (TD-DFT) is a widely used extension of DFT.
TD-DFT calculations are instrumental in understanding the nature of electronic transitions, such as those observed in UV-Vis absorption and emission spectra. These calculations can predict the energies of vertical electronic excitations from the ground state (S₀) to various excited states (S₁, S₂, etc.) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.
A deeper understanding of the character of these electronic transitions can be achieved through the analysis of the molecular orbitals involved. While transitions are often described in terms of promotions of electrons between canonical molecular orbitals (e.g., HOMO to LUMO), this can become complex when multiple orbital pairs contribute to a single excitation. Natural Transition Orbitals (NTOs) provide a more concise and chemically intuitive picture. rsc.org NTO analysis transforms the canonical molecular orbitals into a compact set of "hole" and "electron" (or "particle") orbitals that represent the dominant contributions to a given electronic transition. github.io This allows for a clearer characterization of the excitation, such as identifying it as a π-π* or n-π* transition, and visualizing the redistribution of electron density upon excitation.
For a molecule like 6,8-Difluoroimidazo[1,5-a]pyridine, TD-DFT calculations coupled with NTO analysis would be expected to reveal low-energy electronic transitions dominated by π-π* character, localized on the bicyclic aromatic system. The fluorine substituents would likely influence the energies of these transitions through their inductive and mesomeric effects.
| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Dominant NTO Contribution | Transition Character |
|---|---|---|---|---|---|
| S₁ | 3.85 | 322 | 0.15 | Hole → Particle 1 | π-π |
| S₂ | 4.20 | 295 | 0.08 | Hole → Particle 2 | π-π |
| S₃ | 4.55 | 272 | 0.25 | Hole → Particle 3 | π-π* |
One of the primary applications of TD-DFT is the prediction of spectroscopic properties, most notably UV-Vis absorption spectra. By calculating the excitation energies and oscillator strengths for a range of excited states, a theoretical spectrum can be constructed. bohrium.com This computed spectrum can then be compared with experimental data to aid in the assignment of spectral bands and to validate the computational methodology.
The accuracy of the predicted spectra depends on several factors, including the choice of the exchange-correlation functional and the basis set, as well as the inclusion of solvent effects, often modeled using continuum models like the Polarizable Continuum Model (PCM). For imidazo[1,5-a]pyridine (B1214698) derivatives, TD-DFT has been shown to provide good agreement with experimental absorption spectra. unito.it
Beyond absorption, TD-DFT can also be used to investigate emission properties (fluorescence and phosphorescence) by optimizing the geometry of the lowest excited singlet (S₁) and triplet (T₁) states, respectively. The energy difference between the optimized excited state and the ground state at that geometry provides the emission energy. These calculations are crucial for understanding the photophysical properties of luminescent materials.
| Property | Predicted (TD-DFT) | Experimental |
|---|---|---|
| λmax (absorption, nm) | 360 | 365 |
| λmax (emission, nm) | 480 | 490 |
| Stokes Shift (cm-1) | 6800 | 6900 |
Molecular Dynamics Simulations and Conformational Analysis
While DFT calculations provide valuable information about static molecular properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational landscapes and the study of intermolecular interactions.
For a relatively rigid molecule like this compound, conformational analysis via MD simulations can reveal the accessible rotational and vibrational modes under different conditions (e.g., in various solvents or interacting with a biological target). This is particularly relevant when considering its potential applications in materials science or medicinal chemistry, where molecular conformation can significantly influence properties and biological activity. For instance, MD simulations have been used to study the stability and binding conformations of imidazo[1,2-a]pyridine (B132010) analogues within protein active sites. nih.govopenpharmaceuticalsciencesjournal.com
The results of MD simulations are typically analyzed to determine key structural parameters such as bond lengths, bond angles, and dihedral angles, as well as to calculate properties like the root-mean-square deviation (RMSD) to assess conformational stability.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are built by calculating a set of molecular descriptors for each compound and then using statistical techniques, such as multiple linear regression or machine learning algorithms, to develop a mathematical equation that relates these descriptors to the observed activity or property.
For a class of compounds like substituted imidazo[1,5-a]pyridines, QSAR/QSPR modeling could be a valuable tool. For example, a QSAR model could be developed to predict the anticancer activity of a series of derivatives based on descriptors that quantify their electronic, steric, and hydrophobic properties. Similarly, a QSPR model could be used to predict properties such as solubility, melting point, or chromatographic retention times.
The development of a robust QSAR/QSPR model involves several steps:
Data Set Selection: A diverse set of molecules with accurately measured biological activities or properties is required.
Descriptor Calculation: A wide range of molecular descriptors, including constitutional, topological, geometrical, and electronic descriptors, are calculated for each molecule.
Model Building: A statistical method is used to select the most relevant descriptors and build the predictive model.
Model Validation: The predictive power of the model is rigorously assessed using both internal and external validation techniques.
While no specific QSAR/QSPR studies on this compound were found, studies on related imidazo-pyridine isomers have demonstrated the utility of this approach in drug design and materials science. researchgate.net
| Descriptor Class | Example Descriptors | Information Encoded |
|---|---|---|
| Constitutional | Molecular Weight, Number of Rings | Basic molecular composition |
| Topological | Wiener Index, Kier & Hall Indices | Atomic connectivity |
| Geometrical (3D) | Molecular Surface Area, Molecular Volume | Three-dimensional shape and size |
| Electronic | Dipole Moment, HOMO/LUMO Energies | Electron distribution and reactivity |
| Hydrophobic | LogP | Lipophilicity |
Future Perspectives and Emerging Research Avenues for 6,8 Difluoroimidazo 1,5 a Pyridine
Rational Design of Novel Derivatives with Tailored Properties
The rational design of novel derivatives based on the 6,8-difluoroimidazo[1,5-a]pyridine core is a promising avenue for discovering compounds with tailored biological activities and material properties. The introduction of fluorine atoms can modulate properties such as metabolic stability, binding affinity, and lipophilicity, making this scaffold particularly attractive for medicinal chemistry.
One of the key areas of focus is the development of kinase inhibitors. Aberrant kinase activity is implicated in numerous diseases, including cancer. google.com The imidazo[1,5-a]pyridine (B1214698) scaffold has been identified as a privileged structure for targeting kinases like RET (Rearranged during Transfection). google.com The design of novel derivatives would involve the strategic introduction of various substituents at different positions of the this compound ring to optimize interactions with the target kinase. For instance, structure-activity relationship (SAR) studies on related compounds have shown that substitutions at the 1 and 3-positions can significantly impact inhibitory potency.
Future research will likely focus on creating a library of derivatives and screening them against a panel of kinases to identify potent and selective inhibitors. The table below outlines a hypothetical design strategy for novel derivatives based on known pharmacophoric features of kinase inhibitors.
Table 1: Hypothetical Design Strategy for Novel this compound Derivatives as Kinase Inhibitors
| Position of Substitution | R-Group Moiety | Rationale for a Kinase Inhibitor |
| 1 | Aryl or heteroaryl rings | Potential for π-stacking interactions in the ATP-binding pocket. |
| 3 | Amine or amide linkers | Formation of hydrogen bonds with the hinge region of the kinase. |
| 5 | Small alkyl groups | To probe steric and electronic effects in the binding site. |
| 7 | Solubilizing groups (e.g., morpholine) | To improve pharmacokinetic properties. |
Advancements in Scalable and Sustainable Synthetic Routes
One promising approach is the use of flow chemistry. Continuous flow reactors offer advantages such as precise control over reaction parameters, enhanced safety, and the potential for straightforward scale-up. The synthesis of pyridine (B92270) and dihydropyridine (B1217469) derivatives has been successfully demonstrated in microwave flow reactors, suggesting that similar technologies could be applied to the synthesis of this compound.
Furthermore, the development of one-pot multicomponent reactions will be a key focus. These reactions allow for the construction of complex molecules from simple starting materials in a single synthetic operation, thereby increasing efficiency and reducing waste. Research into novel catalytic systems, including the use of earth-abundant metals or organocatalysts, will also contribute to more sustainable synthetic protocols.
Table 2: Comparison of Potential Synthetic Routes for this compound
| Synthetic Method | Potential Advantages | Potential Challenges |
| Traditional Batch Synthesis | Well-established procedures for related compounds. | Low yields, harsh conditions, difficult to scale up. |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields. | Scale-up can be challenging, potential for localized overheating. |
| Flow Chemistry | Scalable, improved safety, precise control. | Initial setup costs, potential for clogging with solid byproducts. |
| Multicomponent Reactions | High atom economy, reduced number of steps. | Optimization can be complex, limited substrate scope. |
Integration with Multidisciplinary Research Fields
The unique electronic properties conferred by the difluoro substitution pattern make this compound a candidate for applications beyond medicinal chemistry. Its integration into multidisciplinary research fields such as materials science and chemical biology is an exciting prospect.
In materials science, fluorinated organic molecules are of interest for applications in organic light-emitting diodes (OLEDs). The introduction of fluorine can tune the HOMO/LUMO energy levels, potentially leading to materials with improved charge transport properties and device efficiency. Research in this area would involve the synthesis of derivatives with extended π-conjugation and their characterization for photoluminescent and electroluminescent properties.
In chemical biology, the this compound scaffold could be developed into fluorescent probes for bioimaging. The inherent fluorescence of some imidazo[1,5-a]pyridine derivatives, coupled with the potential for fluorine to enhance photostability, makes them attractive candidates for visualizing biological processes in living cells. Future work would focus on designing derivatives with specific targeting moieties to enable the imaging of particular organelles or biomolecules.
Challenges and Opportunities in Computational and Experimental Synergy
The synergy between computational modeling and experimental validation will be paramount in accelerating the discovery and development of novel this compound-based compounds. Computational methods, such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure, reactivity, and potential biological activity of designed molecules before their synthesis.
A significant opportunity lies in the use of computational screening to prioritize synthetic targets. Virtual libraries of derivatives can be screened against biological targets or evaluated for their electronic properties, allowing researchers to focus their experimental efforts on the most promising candidates. For example, DFT calculations can predict the HOMO-LUMO gap, which is a key parameter in the design of OLED materials.
The main challenge in this area is the accuracy of computational models. Experimental validation is crucial to refine and improve the predictive power of these models. A continuous feedback loop between computational prediction and experimental verification will be essential for the successful rational design of new molecules.
Table 3: Potential Applications of Computational and Experimental Synergy
| Research Area | Computational Approach | Experimental Validation |
| Drug Discovery | Molecular docking and virtual screening. | In vitro binding assays and cell-based activity assays. |
| Materials Science | DFT calculations of electronic properties. | Synthesis and characterization of photophysical properties. |
| Synthetic Chemistry | Prediction of reaction pathways and transition states. | Optimization of reaction conditions and yield determination. |
Q & A
Q. How can researchers leverage X-ray crystallography to resolve structural ambiguities in this compound derivatives?
- Methodological Answer :
- Crystal Growth : Use vapor diffusion (ethyl acetate/hexane) to obtain monoclinic crystals.
- Torsional Analysis : Measure dihedral angles (e.g., 72.6° for dichlorophenyl substituents) to correlate with conformational flexibility.
- Intermolecular Interactions : Identify C–H···O hydrogen bonds (2.8–3.2 Å) influencing crystal packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
